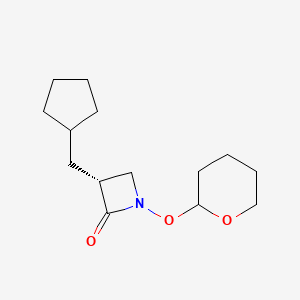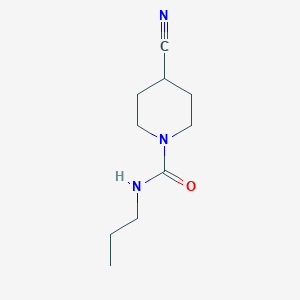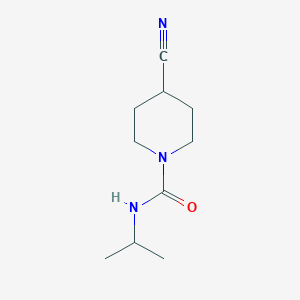
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile
概要
説明
The compound “2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile” is a derivative of 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It is a solid substance stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on a study, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized using 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material . The synthesis involved several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular structure of the compound is represented by the InChI code1S/C13H10N2O5/c16-6-1-2-7-8 (5-6)13 (20)15 (12 (7)19)9-3-4-10 (17)14-11 (9)18/h1-2,5,9,16H,3-4H2, (H,14,17,18) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule .
科学的研究の応用
Development of Thalidomide-based PROTACs
This compound is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Rapid Conjugation with Carboxyl Linkers
The presence of an amine group in this compound allows for rapid conjugation with carboxyl linkers through peptide coupling reactions . This makes it useful in the synthesis of complex molecules .
Linker Attachment via Reductive Amination
This compound is amenable for linker attachment via reductive amination . Reductive amination is a method of introducing an amine group into a molecule, which is a key step in the synthesis of many pharmaceuticals .
Building Block for Protein Degrader Library
This compound serves as a basic building block for making a protein degrader library . Protein degraders are a new class of drugs that work by inducing the body’s natural protein degradation machinery to remove specific proteins from cells .
Targeted Protein Degradation
This compound is used in targeted protein degradation, a new approach to drug discovery . This involves designing small molecules that can bind to disease-causing proteins and trigger their degradation .
Impact of Linker Length on the Activity of PROTACs
This compound can be used to study the impact of linker length on the activity of PROTACs . The length of the linker connecting the two parts of a PROTAC molecule can significantly affect its activity .
作用機序
Target of Action
The primary target of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile is the cereblon protein . This protein plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Mode of Action
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile interacts with its target, the cereblon protein, to modulate its function . This interaction leads to changes in the activity of the protein, which can result in altered cellular processes .
Biochemical Pathways
The interaction of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile with the cereblon protein affects various biochemical pathways. These include pathways involved in cell proliferation and differentiation . The downstream effects of these changes can lead to alterations in cellular function and behavior .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile’s action include changes in cell proliferation and differentiation . These changes can have significant effects on the overall behavior and function of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carbonitrile. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19/h1-2,5,10H,3-4H2,(H,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGORSCXGJUEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)












